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molecular formula C9H7NO2 B7883568 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE

Cat. No. B7883568
M. Wt: 161.16 g/mol
InChI Key: CWEXMSPEUDRDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06171832B2

Procedure details

1-Indanone (100 g, 0.757 mol) was dissolved in 2-methoxyethanol (600 mL) in a 2 L round bottom flask equipped with a overhead mechanical stirrer. The mixture was cooled over an ice bath, and concentrated aqueous HCl (200 mL) was added. Butyl nitrite (50 mL, 0.428 mol) was added, and after 1 minute when precipitate began to form, more butyl nitrite (50 mL, 0.428 mol) was added. The mixture was stirred for 15 min. more and then poured into ice water (8 L). The solid was filtered on a sintered funnel and rinsed with 8 L water. The solid was dissolved in 2.5 L hot methanol, seeded with pure oxime, then allowed to cool to room temperature then over an ice bath. The yellow crystals were collected on a sintered funnel, rinsed with cold methanol, then dried overnight under vacuum to yield 2-oximino-1-indanone (92.8 g, 76% yield). The finely ground oxime (80 g, 0.496 mol) was suspended in 35% formaldehyde solution (160 mL) and concentrated HCl (320 mL) in a 2 L round bottom flask equipped with an overhead mechanical stirrer. The temperature was maintained initially at 15° C. with an ice bath, then the bath was removed and the reaction mixture was stirred vigorously for 30 min. The mixture was poured onto 2 L ice, the solid filtered and then rinsed with water. The yellow powder was dried in a vacuum oven to yield 55.0 g product, which was recrystallized from ether (5 L, 3 crops) to afford after oven drying pure diketone (37.3 g, 51% yield). The aqueous mother liquor yielded crystals of the oxime (9.5 g, 12% recovered starting material).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
8 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Cl.[N:12](OCCCC)=[O:13]>COCCO>[N:12](=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])[OH:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
600 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)OCCCC
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)OCCCC
Step Five
Name
ice water
Quantity
8 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min. more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a overhead mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled over an ice bath
CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
The solid was filtered on a sintered funnel
WASH
Type
WASH
Details
rinsed with 8 L water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 2.5 L hot methanol
CUSTOM
Type
CUSTOM
Details
The yellow crystals were collected on a sintered funnel
WASH
Type
WASH
Details
rinsed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried overnight under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
N(O)=C1C(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 92.8 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 134.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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